molecular formula C8H7BrN2S B1268527 3-Bromo-4,6-dimethylisothiazolo[5,4-b]pyridine CAS No. 61889-26-7

3-Bromo-4,6-dimethylisothiazolo[5,4-b]pyridine

Cat. No.: B1268527
CAS No.: 61889-26-7
M. Wt: 243.13 g/mol
InChI Key: GQVKRDRDFJTFEZ-UHFFFAOYSA-N
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Description

3-Bromo-4,6-dimethylisothiazolo[5,4-b]pyridine is a heterocyclic compound with the molecular formula C8H7BrN2S. It is part of the isothiazolo[5,4-b]pyridine family, characterized by a fused ring system containing both nitrogen and sulfur atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4,6-dimethylisothiazolo[5,4-b]pyridine typically involves the bromination of 4,6-dimethylisothiazolo[5,4-b]pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4,6-dimethylisothiazolo[5,4-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling reactions would produce biaryl compounds .

Scientific Research Applications

3-Bromo-4,6-dimethylisothiazolo[5,4-b]pyridine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

    Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.

    Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 3-Bromo-4,6-dimethylisothiazolo[5,4-b]pyridine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating biological pathways involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4,6-dimethylisothiazolo[5,4-b]pyridine is unique due to its specific substitution pattern and the presence of both bromine and methyl groups, which confer distinct reactivity and properties compared to other isothiazolo[5,4-b]pyridine derivatives. This makes it particularly valuable in the synthesis of complex molecules and materials .

Properties

IUPAC Name

3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2S/c1-4-3-5(2)10-8-6(4)7(9)11-12-8/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQVKRDRDFJTFEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=NS2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60347120
Record name 3-Bromo-4,6-dimethyl[1,2]thiazolo[5,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60347120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61889-26-7
Record name 3-Bromo-4,6-dimethyl[1,2]thiazolo[5,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60347120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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